4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile
Description
4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile is a complex organic compound that features a piperazine ring, a benzonitrile group, and a thiophene moiety
Properties
IUPAC Name |
4-[[4-(5-methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-14-10-17(13-23-14)18(22)21-8-6-20(7-9-21)12-16-4-2-15(11-19)3-5-16/h2-5,10,13H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAJYAMBUYIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of 5-methylthiophene-3-carboxylic acid with piperazine under specific conditions to form the intermediate. This intermediate is then reacted with benzonitrile to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled environments to ensure consistent results. The specific details of industrial production are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene moiety can contribute to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene moiety.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine share the piperazine ring.
Benzonitrile Derivatives: Compounds like 4-cyanobiphenyl and 4-cyanophenol share the benzonitrile group.
Uniqueness
4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
